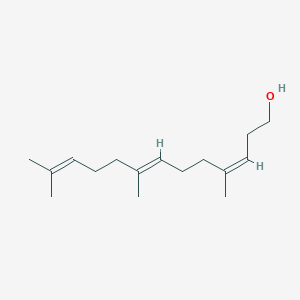
(3Z,7E)-4,8,12-Trimethyltrideca-3,7,11-trien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z,7E)-Homofarnesol is a naturally occurring sesquiterpene alcohol. It is a derivative of farnesol, which is a key intermediate in the biosynthesis of various natural products, including sterols, carotenoids, and sesquiterpenes. The compound is characterized by its unique structure, which includes a conjugated diene system and a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,7E)-Homofarnesol typically involves the homologation of farnesol derivatives. One common method includes the ozonolysis of Z,Z,Z-cylonona-1,4,7-triene, leading to a 1,9-difunctionalized Z,Z-3,6-nonadiene. This intermediate can then be converted into (3Z,7E)-Homofarnesol through a series of Wittig reactions .
Industrial Production Methods
Industrial production of (3Z,7E)-Homofarnesol often involves the use of commercially available starting materials such as farnesol. The process includes several steps of chemical transformations, including ozonolysis, Wittig reactions, and purification steps to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(3Z,7E)-Homofarnesol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of (3Z,7E)-Homofarnesal and (3Z,7E)-Homofarnesoic acid.
Reduction: Formation of fully saturated homofarnesol derivatives.
Substitution: Formation of various substituted homofarnesol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3Z,7E)-Homofarnesol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology: Studied for its role in cell signaling and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of fragrances and as a flavoring agent due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (3Z,7E)-Homofarnesol involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Farnesol: A precursor to (3Z,7E)-Homofarnesol with similar structural features but lacking the conjugated diene system.
Nerolidol: Another sesquiterpene alcohol with a different arrangement of double bonds.
Geraniol: A monoterpene alcohol with a similar hydroxyl group but a shorter carbon chain.
Uniqueness
(3Z,7E)-Homofarnesol is unique due to its specific double bond configuration (3Z,7E) and its ability to participate in a wide range of chemical reactions. Its structural features make it a valuable intermediate in the synthesis of various natural products and pharmaceuticals .
Propiedades
Fórmula molecular |
C16H28O |
|---|---|
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
(3Z,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h8,10,12,17H,5-7,9,11,13H2,1-4H3/b15-10+,16-12- |
Clave InChI |
KOICZDDAVPYKKX-HDVIWIBHSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C\CCO)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCO)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



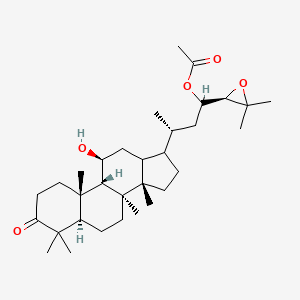
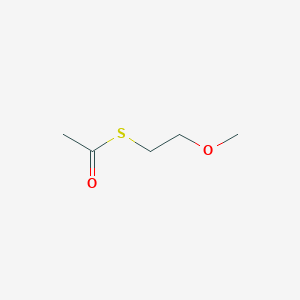
![Ethyl imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B14025525.png)


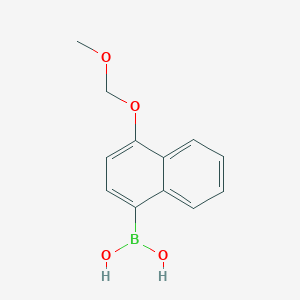
![2-Acetyl-1-fluoro-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14025537.png)
![1-(Bicyclo[2.2.2]octan-1-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14025545.png)
![10,16-dimethyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14025550.png)
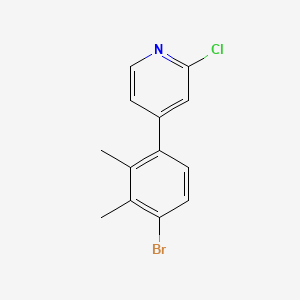

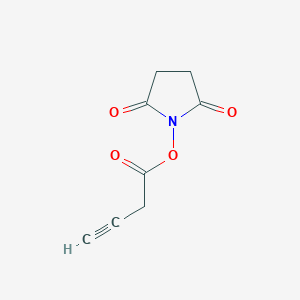
![2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol](/img/structure/B14025592.png)
